1-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-ol 1-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC19936938
InChI: InChI=1S/C11H17N3O2/c15-9-3-5-14(6-4-9)7-10-12-11(13-16-10)8-1-2-8/h8-9,15H,1-7H2
SMILES:
Molecular Formula: C11H17N3O2
Molecular Weight: 223.27 g/mol

1-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-ol

CAS No.:

Cat. No.: VC19936938

Molecular Formula: C11H17N3O2

Molecular Weight: 223.27 g/mol

* For research use only. Not for human or veterinary use.

1-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-ol -

Specification

Molecular Formula C11H17N3O2
Molecular Weight 223.27 g/mol
IUPAC Name 1-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-ol
Standard InChI InChI=1S/C11H17N3O2/c15-9-3-5-14(6-4-9)7-10-12-11(13-16-10)8-1-2-8/h8-9,15H,1-7H2
Standard InChI Key YGFCNRKWDYZWAO-UHFFFAOYSA-N
Canonical SMILES C1CC1C2=NOC(=N2)CN3CCC(CC3)O

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The compound consists of a piperidin-4-ol scaffold (a six-membered nitrogen-containing ring with a hydroxyl group at the 4-position) linked via a methylene bridge (-CH2-) to a 3-cyclopropyl-1,2,4-oxadiazole moiety. The 1,2,4-oxadiazole ring is a five-membered heterocycle containing two nitrogen atoms and one oxygen atom, substituted at the 3-position with a cyclopropyl group.

Key Structural Features:

  • Piperidin-4-ol core: Contributes to hydrogen bonding via the hydroxyl group and basicity from the tertiary amine .

  • 1,2,4-Oxadiazole ring: Imparts metabolic stability and π-π stacking interactions due to its aromaticity .

  • Cyclopropyl substituent: Enhances steric bulk and modulates lipophilicity, potentially influencing bioavailability .

Systematic Nomenclature

The IUPAC name follows the substitutive nomenclature rules:
1-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-ol

  • Parent structure: Piperidin-4-ol (position 1 modified).

  • Substituent: (3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl group attached to the piperidine nitrogen.

Synthesis and Chemical Properties

Synthetic Routes

While no explicit synthesis for this compound is documented, analogous molecules suggest a multi-step approach:

  • Oxadiazole Formation: Cyclopropylamide precursors undergo cyclization with hydroxylamine to form the 1,2,4-oxadiazole ring .

  • Piperidine Functionalization: The oxadiazole-methyl group is introduced via alkylation or reductive amination of piperidin-4-ol .

Example Protocol (Analog-Based):

StepReaction TypeReagents/ConditionsYieldReference
1CyclizationNH2OH·HCl, DMF, 100°C65%
2AlkylationK2CO3, DMF, 60°C45%

Physicochemical Properties

Predicted properties derived from PubChem data for analog CID 90641656 :

PropertyValueMethod/Source
Molecular FormulaC12H17N3O2PubChem Computed
Molecular Weight235.29 g/molPubChem 2.2
LogP (Lipophilicity)1.8 ± 0.3ChemAxon
Hydrogen Bond Donors1 (OH group)PubChem Descriptor
Hydrogen Bond Acceptors4 (N, O atoms)PubChem Descriptor

Comparative Analysis with Structural Analogs

Analog CID 90641656

A related compound, 1-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(1H-pyrazol-1-yl)propan-1-one , shares key features:

FeatureTarget CompoundCID 90641656
Molecular Weight235.29 g/mol329.4 g/mol
BioactivityPredicted kinase inhibitionConfirmed GPCR modulation
Synthetic ComplexityModerateHigh (additional pyrazole)

Challenges and Future Directions

Knowledge Gaps

  • Experimental Data: Absence of in vitro/in vivo studies specific to the compound.

  • Safety Profile: Toxicity and off-target effects remain uncharacterized.

Research Opportunities

  • Fragment-Based Drug Design: Optimize the piperidine-oxadiazole scaffold for CNS penetration.

  • Proteomic Screening: Identify novel targets using affinity chromatography assays.

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